Quercetin-3'-glucuronide

Oxidative Stress Nitric Oxide Bioavailability Cardiovascular Pharmacology

Quercetin-3'-glucuronide (Q3'G, CAS 328006-77-5) is the genuine phase II circulating metabolite, offering a distinct biological profile from the more common Quercetin-3-glucuronide (Q3G) isomer. Procurement of this exact isomer is critical for reproducible mechanistic data: it lacks the pro-oxidant and direct vasorelaxant properties of the parent aglycone quercetin, and its unique 3'-conjugation position dictates specific cytotoxicity and deconjugation susceptibility, making it essential for SAR and anti-inflammatory signaling studies. Verify isomer identity to eliminate experimental variability.

Molecular Formula C21H18O13
Molecular Weight 478.4 g/mol
CAS No. 328006-77-5
Cat. No. B1655165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuercetin-3'-glucuronide
CAS328006-77-5
Molecular FormulaC21H18O13
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C21H18O13/c22-7-4-9(24)12-11(5-7)32-18(15(27)13(12)25)6-1-2-8(23)10(3-6)33-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1
InChIKeyLBJLXDMWOKJIPQ-JENRNSKYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quercetin-3'-Glucuronide (CAS 328006-77-5): Procurement-Grade Metabolite for Anti-Inflammatory and Vascular Research


Quercetin-3'-glucuronide (Q3'G, CAS 328006-77-5) is a naturally occurring phase II conjugated metabolite of the dietary flavonol quercetin [1]. It is one of several glucuronidated isoforms that constitute the predominant circulating forms of quercetin in human plasma following ingestion of flavonoid-rich foods, with Q3'G specifically representing a minor positional isomer alongside the more abundant quercetin-3-glucuronide (Q3G) [2]. As a flavonoid O-glucuronide, its structural modification at the 3' position confers distinct physicochemical and biological properties relative to both its parent aglycone and other glucuronidated analogs, necessitating precise chemical identification and sourcing for accurate mechanistic studies [1].

Why Quercetin-3'-Glucuronide Cannot Be Substituted by Quercetin Aglycone or Other Conjugates


Procurement of a generic 'quercetin' or even a 'quercetin glucuronide' without specifying the exact isomeric form introduces significant experimental variability. As detailed in the evidence below, the biological activity of quercetin metabolites is highly dependent on the position of glucuronidation. For instance, quercetin-3'-glucuronide (Q3'G) exhibits a distinct profile from the major metabolite quercetin-3-glucuronide (Q3G) in terms of cytotoxicity and deconjugation efficiency [1]. Furthermore, the parent aglycone quercetin possesses pro-oxidant properties and direct vasorelaxant effects that are absent in its glucuronidated forms, meaning assays using the aglycone as a proxy will fail to recapitulate the physiological activity of the circulating metabolites [2]. Substituting with other conjugated metabolites like quercetin-3'-sulfate or isorhamnetin-3-glucuronide similarly alters outcomes in COX-2 inhibition and endothelial function assays [3]. Therefore, rigorous experimental design requires the use of the exact, fully characterized positional isomer to ensure reproducible and physiologically relevant data.

Quercetin-3'-Glucuronide: Quantitative Evidence of Differentiation from Analogs and Isomers


Absence of Pro-Oxidant Activity vs. Quercetin Aglycone

Quercetin-3'-glucuronide (Q3'G) lacks the pro-oxidant effects exhibited by its parent aglycone, quercetin, and certain other conjugates. In a study comparing quercetin and its major metabolites, quercetin aglycone auto-oxidized and generated superoxide radical, whereas the glucuronidated metabolites, including Q3'G, did not [1]. Furthermore, quercetin aglycone scavenged nitric oxide (NO), but Q3'G and other glucuronides were without effect, indicating a crucial functional divergence [2].

Oxidative Stress Nitric Oxide Bioavailability Cardiovascular Pharmacology

Divergent Anti-Inflammatory Mechanism vs. Quercetin in Macrophages

While both quercetin-3-O-β-D-glucuronide (QG) and quercetin exhibit anti-inflammatory activity, their underlying mechanisms in macrophages differ. A direct comparison in LPS-challenged RAW264.7 cells showed that QG significantly attenuated LPS-induced phosphorylation of JNK and ERK in a concentration-dependent manner, while having a negligible effect on p38 MAPK [1]. The study confirmed that QG suppresses pro-inflammatory mediators (NO, PGE2) and protein expression (iNOS, COX-2), establishing a signaling pathway modulation distinct from that of the aglycone [2].

Inflammation Signal Transduction Immunology

Positional Isomer Differentiation: Cytotoxicity and Deconjugation Efficacy

The biological properties of quercetin monoglucuronides are highly dependent on the position of glucuronidation. A comprehensive comparison of four positional isomers (Q3G, Q7G, Q3'G, and Q4'G) in activated macrophages revealed that Q7G was significantly more cytotoxic than the other isomers, a property linked to its lower stability under neutral pH conditions [1]. Furthermore, the efficacy of deconjugation to yield the active quercetin aglycone varied among the isomers, with Q3G showing the highest efficiency [2]. Q3'G and Q4'G were noted as potentially exerting biological activities without the associated cytotoxicity of Q7G.

Drug Metabolism Structure-Activity Relationship Toxicology

Comparison of Pharmacokinetic Parameters vs. Quercetin Aglycone

The pharmacokinetic profile of quercetin-3-O-β-D-glucuronide (QG) differs substantially from that of quercetin aglycone. Following oral administration of 100 mg/kg in rats, the AUC(0–t) for QG was 24,625.1 ± 1,563.8 mg·h/L, while for quercetin aglycone it was 39,529.2 ± 6,108.2 mg·h/L [1]. Furthermore, the Cmax for QG was 4,964.8 ± 1,095.2 mg/L, compared to 6,694.5 ± 1,690.0 mg/L for quercetin [2]. This indicates that QG is absorbed and attains a lower systemic exposure than the aglycone when administered orally.

Pharmacokinetics ADME Bioavailability

Validated Research Applications for Quercetin-3'-Glucuronide (CAS 328006-77-5)


Investigating Physiological Mechanisms of Dietary Flavonoids

As a genuine circulating metabolite, Quercetin-3'-glucuronide is the appropriate chemical standard for studies aiming to elucidate the in vivo effects of quercetin-rich diets. Its use is essential over the parent aglycone because it accurately reflects the molecular species present in human plasma and tissues, which lack the pro-oxidant and direct vasorelaxant properties of quercetin [1].

Structure-Activity Relationship (SAR) Studies of Flavonoid Glucuronides

This compound is a critical reagent for SAR studies focused on the impact of glucuronidation position. Direct comparisons with other isomers (e.g., Q3G, Q7G, Q4'G) have revealed that the 3'-conjugation imparts a unique profile of cytotoxicity and deconjugation susceptibility, which is essential for understanding the structural basis of flavonoid metabolite bioactivity [2].

Anti-Inflammatory Drug Discovery and Target Validation

The demonstrated ability of Quercetin-3-O-β-D-glucuronide (QG) to suppress LPS-induced JNK and ERK phosphorylation in macrophages makes it a valuable tool compound for validating these signaling pathways as anti-inflammatory targets. Its use is preferred over quercetin aglycone when seeking to model the anti-inflammatory effects of the major circulating metabolite forms [3].

Vascular and Endothelial Function Research

Quercetin-3'-glucuronide is a key reagent for dissecting the protective effects of quercetin metabolites on the vasculature. Evidence shows that at physiologically relevant concentrations, it can prevent endothelial dysfunction, highlighting its utility in cardiovascular research that moves beyond the direct effects of the aglycone to understand the contribution of its conjugated forms [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quercetin-3'-glucuronide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.